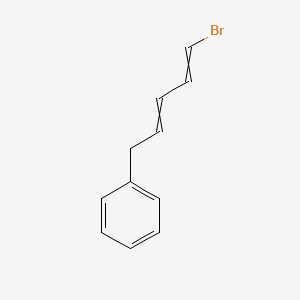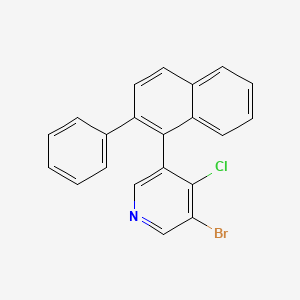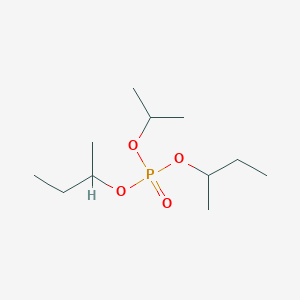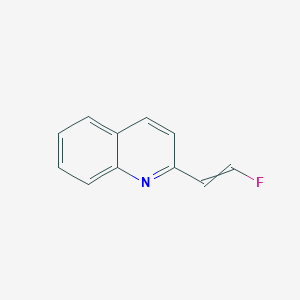
(5-Bromopenta-2,4-dien-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopenta-2,4-dien-1-YL)benzene is an organic compound characterized by a benzene ring substituted with a brominated penta-2,4-dienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopenta-2,4-dien-1-YL)benzene typically involves the bromination of penta-2,4-dien-1-ylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction .
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products:
Substitution: Products vary based on the nucleophile used, such as hydroxylated or aminated derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
(5-Bromopenta-2,4-dien-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mécanisme D'action
The mechanism of action of (5-Bromopenta-2,4-dien-1-YL)benzene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Cyclopenta-2,4-dien-1-ylbenzene: Similar structure but lacks the bromine atom.
Phenylbutadiene: Another diene-substituted benzene compound.
Uniqueness: (5-Bromopenta-2,4-dien-1-YL)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization compared to its non-brominated counterparts .
Propriétés
Numéro CAS |
646533-99-5 |
|---|---|
Formule moléculaire |
C11H11Br |
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
5-bromopenta-2,4-dienylbenzene |
InChI |
InChI=1S/C11H11Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-8,10H,9H2 |
Clé InChI |
YOOJNVIEVFVWPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=CC=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)


![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)

![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)

![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)

